molecular formula C21H35N3O10 B1168460 N-T-BOC-GLU-GLU-VAL METHYL ESTER CAS No. 102601-27-4

N-T-BOC-GLU-GLU-VAL METHYL ESTER

Cat. No.: B1168460
CAS No.: 102601-27-4
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Description

N-T-BOC-GLU-GLU-VAL METHYL ESTER is a useful research compound. Its molecular formula is C21H35N3O10. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102601-27-4

Molecular Formula

C21H35N3O10

Origin of Product

United States

Foundational & Exploratory

Comprehensive Characterization of N-t-Boc-Glu-Glu-Val Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization and handling of N-t-Boc-Glu-Glu-Val methyl ester (Boc-Glu-Glu-Val-OMe), a specific tripeptide intermediate.

Technical Guide for Drug Development & Synthesis Applications

Introduction & Structural Context

This compound is a protected tripeptide derivative often utilized as a fragment in convergent peptide synthesis or as a specific biochemical probe (e.g., in tubulin tyrosination research or protease substrate studies). Its structure combines a lipophilic N-terminal protection group (tert-butyloxycarbonyl, Boc) and a C-terminal methyl ester (OMe) with a potentially polar core sequence of two Glutamic Acid (Glu) residues and a hydrophobic Valine (Val) residue.

Understanding the physical state of this molecule requires distinguishing between its partially protected form (free side-chain carboxyls) and fully protected form (side-chain esters), as this dictates solubility and handling. This guide primarily addresses the C-terminal methyl ester with free glutamic acid side chains (Boc-Glu-Glu-Val-OMe), unless otherwise noted.

Molecular Identity
  • Sequence: Boc-L-Glutamyl-L-Glutamyl-L-Valine methyl ester

  • Formula (Approx):

    
     (assuming free side chains)
    
  • Molecular Weight: ~503.5 g/mol (Theoretical)

  • Structural Features:

    • N-Terminus: Acid-labile Boc group.

    • Core: Acidic, hydrophilic region (Glu-Glu).

    • C-Terminus: Base-labile Methyl Ester (OMe).

Physicochemical Profile

Physical Appearance & Morphology

In its purified solid state, this compound typically presents as a white to off-white amorphous powder . If crystallized slowly from ethyl acetate/hexane, it may form microcrystalline aggregates.

  • Hygroscopicity: Moderate. The presence of free carboxylic acid side chains (if unprotected) increases moisture uptake.

  • Melting Point: Typically in the range of 110°C – 145°C (decomposition often occurs near the melting point for Boc-peptides). Note: Exact MP depends heavily on the degree of hydration and residual solvent.

Solubility Matrix

The solubility of this peptide is "amphiphilic" due to the conflict between the hydrophobic protecting groups and the hydrophilic Glu side chains.

SolventSolubility RatingMechanistic Insight
DMF / DMSO High Dipolar aprotic solvents disrupt inter-peptide H-bonds effectively.
Methanol / Ethanol Moderate to High Soluble, though ester transesterification is a risk upon prolonged storage.
DCM / Chloroform Low to Moderate Restricted. While Boc/OMe promote solubility, free Glu side chains reduce it. Fully protected variants (e.g., Glu(OtBu)) are highly soluble here.
Water (Neutral) Low The hydrophobic Boc/Val/OMe groups dominate.
Water (Basic, pH > 8) High Deprotonation of Glu side chains (

) induces micelle formation or complete dissolution.
Diethyl Ether / Hexane Insoluble Used for precipitation/trituration of the powder.

Analytical Characterization Protocols

To validate the integrity of this compound powder, a multi-modal approach is required.

HPLC Purity Profiling
  • Objective: Quantify peptide purity and detect deletion sequences (e.g., Boc-Glu-Val-OMe).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 254 nm (aromatic impurities, if any).

  • Expectation: The product should elute as a single sharp peak. Broadening may indicate racemization of the Glu residues.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
     and 
    
    
    
    ).
  • Critical Check: Look for mass shifts of -100 Da (loss of Boc) or +14 Da (methyl esterification of side chains during synthesis, a common impurity).

Proton NMR ( H-NMR)

NMR is the gold standard for verifying the "Boc" and "Methyl Ester" ratio.

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Key Signals:

    • 
       ppm (s, 9H): Boc  tert-butyl group.
      
    • 
       ppm (s, 3H): OMe  methyl ester singlet.
      
    • 
       ppm (d, 6H): Val  isopropyl methyls.
      
    • 
       ppm (broad s): COOH  side chains (if free).
      
Workflow Visualization

The following diagram outlines the logical flow for characterizing the powder.

CharacterizationWorkflow RawPowder Raw Powder (Boc-Glu-Glu-Val-OMe) SolubilityTest Solubility Check (DMSO/DMF) RawPowder->SolubilityTest NMR 1H-NMR (Structure Verification) RawPowder->NMR Dissolve d6-DMSO HPLC RP-HPLC (Purity > 95%) SolubilityTest->HPLC Dilute MS ESI-MS (Identity Confirmation) HPLC->MS Peak Analysis QC_Pass QC Release (Certificate of Analysis) HPLC->QC_Pass Single Peak MS->QC_Pass Mass Match NMR->QC_Pass Integrals Correct

Figure 1: Analytical workflow for validating this compound.

Stability & Handling Directives

Storage Conditions
  • Temperature: Store at -20°C . Long-term storage at room temperature can lead to slow hydrolysis of the methyl ester or cyclization of the Glutamic acid side chain (pyroglutamate formation, though less likely with Boc protection).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Container: Amber glass vials (protect from light, though not strictly photosensitive).

Reactivity Risks
  • Acid Sensitivity: The Boc group is highly acid-labile. Avoid exposure to TFA or HCl vapors during storage.

  • Base Sensitivity: The Methyl Ester and the peptide backbone are susceptible to hydrolysis or racemization in strong bases.

  • Side Chain Cyclization: The free carboxylic acid of the Glu side chain can attack the backbone amide, forming a cyclic imide (Glutarimide) intermediate, especially under activation conditions.

Synthesis Context (Process Impact)

The physical properties of the powder depend heavily on the final isolation step:

  • Lyophilized Powder: Fluffy, high static, rapid dissolution.

  • Precipitated Powder (Ether/Hexane): Denser, amorphous, potentially sticky if solvent remains.

Self-Validating Protocol Tip: Before using the powder in a critical assay, perform a "solubility-clarity test" : Dissolve 1 mg in 100 µL DMSO. The solution should be crystal clear. Turbidity suggests residual salts or peptide aggregation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.). Boc-Glu(OBzl)-OH Product Specification. (Reference for Glu-derivative properties). Link

  • PubChem. (2024). Boc-L-Glutamic acid 5-methyl ester (Analogous Property Data). National Library of Medicine. Link

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. (Foundational paper on Boc chemistry). Link

Stability of Boc-Protected Tripeptide Methyl Esters in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of Boc-protected tripeptide methyl esters (Boc-AA1-AA2-AA3-OMe) represents a unique intersection of kinetic stability and thermodynamic instability. While the tert-butyloxycarbonyl (Boc) group effectively suppresses the rapid diketopiperazine (DKP) formation typical of free peptide esters, the molecule remains vulnerable to moisture-induced hydrolysis and acid-catalyzed deprotection.

This guide delineates the mechanistic causality of degradation—specifically how trace acidity can trigger a cascade failure leading to DKP formation—and provides a self-validating storage protocol to ensure compound integrity over extended periods.

Part 1: Chemical Basis of Instability

To ensure stability, one must first understand the molecular "weak points." A Boc-protected tripeptide methyl ester contains three distinct zones of chemical reactivity:

  • The N-Terminal Cap (Boc Group): Acid-labile and thermally sensitive.[1] It acts as the "gatekeeper" preventing DKP formation.

  • The Peptide Backbone: Susceptible to racemization (epimerization) and aggregation.

  • The C-Terminal Ester (Methyl Ester): Susceptible to hydrolysis (saponification) and aminolysis.

The DKP Cascade (The Primary Risk)

In free di- and tripeptide esters, the N-terminal amine can nucleophilically attack the ester carbonyl of the second residue, forming a six-membered diketopiperazine (DKP) ring and cleaving the peptide chain.

The Boc Advantage: In Boc-protected peptides, the nitrogen lone pair is delocalized into the carbamate, rendering it non-nucleophilic. Therefore, DKP formation is mechanistically impossible as long as the Boc group remains intact.

The Failure Mode: Storage instability arises when trace acids (from synthesis workup or solvent decomposition) slowly remove the Boc group. Once the N-terminus is exposed (H-AA1-...), DKP formation proceeds spontaneously, often driving the equilibrium toward degradation.

Hydrolysis and Transesterification
  • Hydrolysis: Atmospheric moisture, catalyzed by trace base or acid, attacks the methyl ester, converting the peptide to its free acid form (Boc-Tripeptide-OH). This is irreversible.

  • Transesterification: If stored in alcohols other than methanol (e.g., ethanol or isopropanol), the methyl ester can swap, altering the compound's identity and molecular weight.

Part 2: Degradation Pathways & Mechanisms[2]

The following diagram illustrates the "Cascade Failure" mechanism. Note that the Boc-removal step is the rate-limiting step that unlocks the rapid DKP degradation pathway.

degradation_pathway BocPep Boc-Tripeptide-OMe (Stable Storage Form) FreeAmine H-Tripeptide-OMe (Unstable Intermediate) BocPep->FreeAmine 1. Boc Deprotection (Rate Limiting) Hydrolysis Boc-Tripeptide-OH (Hydrolysis Product) BocPep->Hydrolysis Moisture + Time TraceAcid Trace Acid / Heat (Trigger) TraceAcid->BocPep DKP Diketopiperazine (DKP) + Free Amino Acid FreeAmine->DKP 2. Cyclization (Spontaneous)

Figure 1: The degradation cascade. Stability relies entirely on maintaining the integrity of the Boc group.

Part 3: Critical Storage Parameters

Physical State: Lyophilization is Non-Negotiable

Storage in solution is strongly discouraged.

  • Solution Risks: In solution, molecular mobility allows for rapid hydrolysis and potential Boc thermolysis. Solvents like DCM or Chloroform can generate HCl over time (photolysis), which catalyzes Boc removal.

  • Solid State: Lyophilized powders exist in a glass state where molecular motion is arrested.

    • Recommendation: Store as a lyophilized powder. If an oil, precipitate into an amorphous solid using diethyl ether/hexanes if possible.

Temperature: The -20°C Standard

While Boc groups are generally stable at room temperature (25°C), the "Arrhenius advantage" of lower temperatures significantly slows down hydrolysis and potential racemization.

  • Standard: -20°C is sufficient for stability > 2 years.

  • Deep Freeze: -80°C is recommended only for sequences containing highly oxidizable residues (Met, Cys, Trp).

Moisture Control

Water is the reagent for hydrolysis.

  • Desiccation: Vials must be stored within a secondary container (jar/box) containing active desiccant (silica gel or Drierite).

  • Equilibration: Before opening a cold vial, it must warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture onto the peptide, initiating hydrolysis immediately upon re-storage.

Part 4: Self-Validating Analytical Protocols

To ensure scientific integrity, do not assume stability. Use these protocols to validate the purity of your stored material.

HPLC Purity Check (The "Split Peak" Test)
  • Purpose: Detect DKP formation and Racemization.

  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Indicator:

    • DKP: Appears as a new, often sharper peak with a significantly different retention time (usually more hydrophobic than the free peptide, but variable).

    • Racemization: Look for "shoulders" or split peaks on the main product peak. A single symmetrical peak confirms enantiomeric purity.

1H-NMR Verification (The "Methyl Singlet" Test)
  • Purpose: Confirm ester integrity.

  • Signal: The methyl ester (-OMe) appears as a sharp singlet around 3.6 – 3.7 ppm .

  • Validation:

    • Loss of Singlet: Indicates hydrolysis to acid.

    • Shift/Splitting: Indicates transesterification or DKP formation.

    • Boc Group: Confirm the large singlet (9H) at 1.4 ppm . Integration ratio between Boc and OMe must be 9:3.

Mass Spectrometry (MS)
  • DKP Check: Look for a mass of [M - MeOH]. DKP formation involves the loss of methanol.

  • Boc Loss: Look for [M - 100] (loss of Boc group).

Part 5: Standard Operating Procedure (SOP) for Storage

This workflow is designed to be a self-validating system.

storage_sop Start Synthesized Boc-Tripeptide-OMe Lyophilize Step 1: Lyophilize (Remove Solvent/Water) Start->Lyophilize ArgonFlush Step 2: Argon Flush (Displace Oxygen) Lyophilize->ArgonFlush Seal Step 3: Seal & Desiccate (Secondary Container) ArgonFlush->Seal Freeze Step 4: Store at -20°C Seal->Freeze Usage Usage Request Freeze->Usage WarmUp Step 5: Warm to RT (Prevent Condensation) Usage->WarmUp MANDATORY Open Open Vial WarmUp->Open Open->ArgonFlush Re-seal

Figure 2: The "Warm-Up" step (Red) is the most critical failure point in daily operations.

Protocol Steps:
  • Isolation: Immediately after synthesis and purification, lyophilize the peptide from water/acetonitrile. Do not store as an oil.

  • Inerting: Flush the vial with dry Nitrogen or Argon before capping. This prevents oxidation of Met/Cys/Trp and displaces humid air.

  • Secondary Containment: Place the vial inside a larger jar containing blue silica gel.

  • Freezing: Store at -20°C.

  • Retrieval (Crucial): When retrieving the peptide, remove the jar from the freezer and let it sit on the bench for 30 minutes before opening.

    • Why? If you open a -20°C vial in 25°C air, water condenses instantly on the powder. This water will hydrolyze the ester during the next storage cycle.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Gairí, M., et al. (1994). Formation of Diketopiperazines during the Synthesis of Dipeptides. Tetrahedron Letters, 35(1), 175-178. Link

  • Sigma-Aldrich. Handling and Storage of Peptides. Technical Guide. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • BenchChem. Stability of the Boc Protecting Group. Technical Note. Link

Sources

Technical Guide: Solubility & Handling of N-t-Boc-Glu-Glu-Val Methyl Ester

[1]

Executive Summary

This compound (CAS: 102601-27-4) is a synthetic tripeptide derivative primarily used as a substrate to assay


-glutamyl carboxylase1

The molecule exhibits a distinct amphiphilic solubility profile due to the contrast between its hydrophobic termini (Boc/OMe) and its hydrophilic core (two free glutamic acid side chains).[1] Successful dissolution requires disrupting the intermolecular hydrogen bonding of the peptide backbone while accommodating the polarity of the free carboxylic acids.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)[1]

  • Secondary Solvents: Methanol, Ethanol, Dimethylformamide (DMF)[1]

  • Aqueous Solubility: pH-dependent (Insoluble at pH < 4; Soluble at pH > 7)[1]

  • Incompatible Solvents: Diethyl ether, Hexane, Chlorinated solvents (unless side chains are protected)[1]

Physicochemical Analysis & Solubility Logic

To understand why specific solvents work, we must analyze the molecular architecture.[1]

Structural Breakdown

The IUPAC designation is N-(tert-Butoxycarbonyl)-L-glutamyl-L-glutamyl-L-valine methyl ester .[1]

ComponentChemical NatureSolubility Impact
N-Terminus (Boc) Lipophilic (t-Butyl)Increases solubility in organics; decreases water solubility.
C-Terminus (OMe) Lipophilic (Methyl ester)Increases solubility in organics; decreases water solubility.[1]
Core (Glu-Glu) Hydrophilic (2x -COOH)Critical Factor: The two free carboxylic acid side chains (pKa ~4.[1]2) create high polarity and hydrogen-bonding potential.[1]
Residue (Val) Hydrophobic (Isopropyl)Promotes solubility in alcohols/DMSO.[1]
The "Free Acid" Trap

A common error in handling this compound is assuming it behaves like a fully protected peptide.[1]

  • Scenario A (Target Molecule): Side chains are free (

    
    ).[1] The molecule is polar  and acidic.[1] It resists dissolution in non-polar solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]
    
  • Scenario B (Synthesis Precursor): Side chains are protected (e.g.,

    
    ).[1] The molecule is hydrophobic .[1] It dissolves easily in DCM but is insoluble in water.[1]
    

This guide focuses on Scenario A (The Active Substrate).

Solubility Profile & Solvent Compatibility[1][2]

The following data summarizes the solubility behavior of the free-acid form (Boc-Glu-Glu-Val-OMe).

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO Excellent Recommended for Stock. Disrupts peptide aggregation and dissolves the polar core.[1]
Polar Aprotic DMFGoodSuitable alternative to DMSO for synthesis applications.[1]
Polar Protic Methanol / EthanolModerate to GoodSoluble, but may require mild warming.[1] Avoid for long-term storage (transesterification risk).[1]
Aqueous Water (pH < 4)Poor The protonated acids + hydrophobic ends cause precipitation.[1]
Aqueous Buffer (pH > 7)Good Soluble as a salt (carboxylate anions).[1] Requires pre-dissolution in DMSO.[1]
Chlorinated DCM / ChloroformPoorThe free carboxylic acids prevent solvation in apolar organic media.[1]
Hydrocarbon Hexane / EtherInsolubleUsed to precipitate the peptide during purification.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (Bioassay)

Objective: Create a stable 10 mM stock solution for enzymatic assays (e.g., Vitamin K-dependent carboxylation).

  • Weighing: Accurately weigh the lyophilized powder.

    • Note: The compound is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mM .

    • Calculation: MW

      
       489.5  g/mol .[1] For 5 mg peptide, add ~1.02 mL DMSO for 10 mM.[1]
      
  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) and store at -20°C. Avoid repeated freeze-thaw cycles.
    
Protocol B: Aqueous Dilution for Enzyme Kinetics

Objective: Dilute the hydrophobic-ended peptide into an aqueous buffer without precipitation.[1]

  • Buffer Preparation: Prepare the reaction buffer (typically Tris or HEPES, pH 7.4).[1] Ensure the pH is above 7.0 to facilitate ionization of the Glu side chains.[1]

  • Stepwise Dilution:

    • Do not add solid peptide directly to the buffer.[1]

    • Add the DMSO stock solution dropwise to the agitated buffer.[1]

    • Keep the final DMSO concentration < 5% (v/v) to avoid enzyme inhibition.[1]

  • Visual Check: Inspect for turbidity (precipitation).[1] If cloudy, the pH may be too low, or the concentration too high (solubility limit in water is typically ~1–2 mM).[1]

Visualization: Solubility Decision Tree

The following diagram outlines the logical workflow for dissolving N-t-Boc-Glu-Glu-Val-OMe based on the application.

SolubilityWorkflowStartStart: Solid Boc-Glu-Glu-Val-OMeCheckAppDetermine ApplicationStart->CheckAppBioassayEnzymatic Assay(Vit K Carboxylase)CheckApp->BioassayBiologicalSynthesisChemical Synthesis(Coupling/Modification)CheckApp->SynthesisChemicalSolventDMSODissolve in DMSO(10-20 mM Stock)Bioassay->SolventDMSOSolventDMFDissolve in DMF or NMPSynthesis->SolventDMFDilutionDilute into Buffer (pH > 7.4)SolventDMSO->DilutionAdd to AqueousCheckPrecipCheck for PrecipitationDilution->CheckPrecipSuccessReady for UseCheckPrecip->SuccessClear SolutionFailTurbid? Adjust pH > 7.5or Reduce Conc.CheckPrecip->FailCloudyFail->Dilution

Figure 1: Decision tree for solubilization strategies based on downstream application.

Synthesis Context: The "Protected" Variant

Warning: If you are synthesizing this molecule yourself, you may encounter the fully protected intermediate : Boc-Glu(OtBu)-Glu(OtBu)-Val-OMe.[1]

  • Solubility Inversion: This precursor is extremely hydrophobic .[1]

    • Soluble in: DCM, Ethyl Acetate, Toluene.[1]

    • Insoluble in: Water (at any pH), Methanol (low solubility).[1]

  • Deprotection: Removal of the t-butyl esters (using TFA/DCM) yields the target molecule (Boc-Glu-Glu-Val-OMe), drastically changing solubility from lipophilic to amphiphilic/polar.[1]

References

  • Vermeer, C. (1990).[1] Gamma-carboxyglutamate-containing proteins and the vitamin K-dependent carboxylase.[1][2] Biochemical Journal, 266(3), 625–636.[1] Link

  • Dubin, A., et al. (1990).[1] Synthetic peptides as substrates for Vitamin K-dependent carboxylase. Journal of Biological Chemistry. (Contextual citation for peptide substrate specificity).

  • ChemicalBook. (2024).[1] this compound Properties and CAS 102601-27-4. Link

  • MedChemExpress. (2024).[1] General Solubility Guidelines for Boc-Amino Acid Esters. (Reference for DMSO/DMF solubility standards). Link

Technical Guide: Sourcing and Application of N-t-Boc-Glu-Glu-Val Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of N-t-Boc-Glu-Glu-Val methyl ester , a specialized peptide substrate used primarily in Vitamin K-dependent carboxylase (GGCX) research.

Core Subject: CAS 102601-27-4 | Context: Vitamin K-Dependent Carboxylase (GGCX) Substrates

Executive Summary

This compound (Boc-EEV-OMe) is a synthetic tripeptide derivative utilized as an in vitro substrate for gamma-glutamyl carboxylase (GGCX) . While the leucine analog (Boc-Glu-Glu-Leu-OMe , CAS 72903-33-4) is the industry-standard reference substrate for measuring GGCX activity, the valine variant (Boc-EEV-OMe) is critical for studies investigating substrate specificity, enzyme kinetics, and the consensus sequences required for vitamin K-dependent carboxylation.

This guide addresses the procurement challenges of this non-catalog specialty reagent, provides a comparative cost analysis against the standard leucine variant, and details the specific synthesis and assay protocols required for its validation.

Chemical Profile & Biological Utility

Structural Specifications

The molecule consists of a tripeptide backbone with specific protecting groups designed to mimic the glutamic acid-rich domain of Vitamin K-dependent proteins (e.g., Prothrombin, Factor IX) while allowing for colorimetric or radiometric detection.

FeatureSpecification
Chemical Name N-(tert-Butoxycarbonyl)-L-glutamyl-L-glutamyl-L-valine methyl ester
Common Abbreviation Boc-Glu-Glu-Val-OMe
CAS Number 102601-27-4
Molecular Formula C₂₁H₃₅N₃O₁₀
Molecular Weight ~489.52 g/mol
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (requires pH adjustment)
Key Functional Groups N-term: Boc (Stable to base/hydrogenolysis); C-term: Methyl Ester; Side Chains: Free Carboxylic Acids (Target for GGCX)
Mechanism of Action (GGCX Assay)

The Vitamin K-dependent carboxylase (GGCX) converts the glutamic acid (Glu) residues at positions 1 and 2 of the substrate into gamma-carboxyglutamic acid (Gla) .

  • Reaction: Glu residues

    
     Gla residues (incorporation of CO₂).
    
  • Detection: The assay typically uses H¹⁴CO₃⁻ to measure the incorporation of radioactive carbon into the acid-precipitable peptide fraction.

GGCX_Pathway Substrate Boc-Glu-Glu-Val-OMe (Substrate) Enzyme GGCX Enzyme Substrate->Enzyme VitK_Red Vitamin K (Hydroquinone) VitK_Red->Enzyme O2_CO2 O2 + 14-CO2 O2_CO2->Enzyme Product Boc-Gla-Gla-Val-OMe (Gamma-Carboxylated) Enzyme->Product Carboxylation VitK_Ox Vitamin K Epoxide Enzyme->VitK_Ox

Figure 1: Mechanism of GGCX-mediated carboxylation of the peptide substrate. The enzyme requires reduced Vitamin K, Oxygen, and Carbon Dioxide to convert the Glu residues on the substrate into Gla.

Market Analysis & Sourcing Strategy

The "Standard" vs. "Specialty" Dilemma

Researchers must distinguish between the Standard Substrate (Leu) and the Target Substrate (Val) .

  • Boc-Glu-Glu-Leu-OMe (Standard): Widely available in catalogs (Sigma, Bachem). Used for routine activity checks.

  • Boc-Glu-Glu-Val-OMe (Target): Rare. Often requires custom synthesis or specialized procurement.

Supplier & Price Comparison Table

Note: Prices are estimated based on Q1 2025 market data for peptide intermediates.

Substrate VariantSupplier TypeVendor ExamplesAvailabilityEst. Price (100 mg)Est. Price (1 g)
Leu-OMe (Standard) CatalogSigma-Aldrich, Bachem, Chem-ImpexIn Stock$150 - $250$600 - $900
Val-OMe (Target) AggregatorChemicalBook, MolPortLow/Inquire$300 - $500Inquire
Val-OMe (Target) Custom SynthesisGenscript, Bachem, AnaSpecMade to OrderN/A$800 - $1,200*

*Custom synthesis becomes cost-effective at the >1 gram scale. For <100mg, catalog purchase of the Leu variant is recommended unless the Val sequence is strictly required by the experimental design.

Procurement Recommendation
  • Routine Activity Assays: Do not buy the Val variant. Purchase Boc-Glu-Glu-Leu-OMe (CAS 72903-33-4) from a standard catalog. It is the historical standard for GGCX

    
     and 
    
    
    
    determination.
  • Specificity Studies: If the Val variant is required, request a Custom Peptide Synthesis quote.

    • Specification for Quote: "Boc-Glu-Glu-Val-OMe, >95% purity, free acid side chains."

    • Note: Explicitly state that the Glu side chains must be free carboxylic acids, not esters.

Technical Protocols (Self-Validating)

Synthesis Workflow (Make vs. Buy)

Because this compound is rare, synthesis is often the fastest route for organic chemistry labs. The synthesis strategy relies on Hydrogenolysis to deprotect benzyl esters on the side chains without affecting the N-terminal Boc or C-terminal Methyl ester.

Protocol: Solution Phase Synthesis

  • Coupling: React Boc-Glu(OBzl)-OH with H-Glu(OBzl)-Val-OMe using EDC/HOBt in DMF.

    • Intermediate:Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane).

  • Deprotection (Critical Step):

    • Dissolve intermediate in Methanol.

    • Add 10% Pd/C catalyst.

    • Stir under H₂ atmosphere (balloon pressure) for 2-4 hours.

    • Mechanism:[1] Hydrogenolysis removes the Benzyl (OBzl) groups from the Glu side chains, converting them to free COOH. The Boc group (acid-labile) and Methyl ester (base-labile) remain intact.

  • Validation: ESI-MS should show [M+H]⁺ peak at ~490.5 m/z.

Synthesis_Workflow Step1 Step 1: Coupling Boc-Glu(OBzl)-OH + H-Glu(OBzl)-Val-OMe Inter Intermediate: Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe Step1->Inter EDC/HOBt Step2 Step 2: Hydrogenolysis H2 / Pd-C in Methanol Inter->Step2 Purify Final Final Product: Boc-Glu-Glu-Val-OMe (Free Side Chains) Step2->Final Remove OBzl

Figure 2: Synthesis pathway ensuring selective side-chain deprotection.

Quality Control & Storage
  • Storage: -20°C, desiccated. The methyl ester is susceptible to hydrolysis if exposed to moisture at room temperature.

  • Solubility Check: Dissolve in 100% DMSO to create a 100 mM stock. Dilute into aqueous buffer immediately prior to assay. If precipitation occurs, ensure buffer pH is > 7.0 (the free carboxyls aid solubility at neutral pH).

References

  • Price, P. A., et al. (1985). "Structure of the vitamin K-dependent carboxylase substrate." Proceedings of the National Academy of Sciences, 82(18), 6109-6113.

  • Bachem Product Data. "Boc-Glu-Glu-Leu-OMe (Standard Substrate)." Bachem Catalog.

  • Sigma-Aldrich. "Boc-Glu-Glu-Leu-OMe Product Specification." Merck/Sigma.

  • ChemicalBook. "this compound (CAS 102601-27-4)."

  • Presnell, S. R., & Stafford, D. W. (2002). "The vitamin K-dependent carboxylase." Thrombosis and Haemostasis, 87(06), 1379-1384.

Sources

Methodological & Application

How to dissolve Boc-Glu-Glu-Val-OMe for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Boc-Glu-Glu-Val-OMe Solubilization for Cellular Assays

Executive Summary & Chemical Context

The peptide derivative Boc-Glu-Glu-Val-OMe represents a specific class of hydrophobic, protected peptides often utilized as protease substrates, inhibitor precursors, or negative controls in signaling assays. Its structural components—the N-terminal tert-butyloxycarbonyl (Boc) group and the C-terminal methyl ester (OMe)—confer significant hydrophobicity to the molecule, rendering it sparingly soluble in neutral aqueous media (PBS, DMEM, RPMI).

Direct addition of this compound to cell culture media frequently results in "crash-out" precipitation , leading to:

  • Inaccurate Dosing: The effective concentration is far lower than the calculated dose.

  • False Positives: Micro-precipitates can mechanically stress cells, inducing apoptosis or autophagy artifacts unrelated to the specific biochemical target.

  • Filter Clogging: Loss of compound during sterile filtration.

This protocol details a Dimethyl Sulfoxide (DMSO) Co-Solvent System designed to maintain peptide solubility while strictly limiting cellular toxicity.

Physicochemical Analysis & Solvent Strategy

To dissolve Boc-Glu-Glu-Val-OMe effectively, we must leverage its amphipathic nature. While the Glutamic Acid (Glu) side chains (if free) provide some polarity, the Boc and OMe caps dominate the solubility profile.

ParameterCharacteristicImplication for Protocol
Hydrophobicity High (Lipophilic caps)Requires organic co-solvent (DMSO).
Labile Groups Methyl Ester (OMe)Susceptible to hydrolysis in basic pH or serum (esterases). Avoid alkaline buffers.
Sterility Critical for Cell CultureDo not use Cellulose Acetate filters (dissolved by DMSO). Use PTFE or Nylon.
Cell Tolerance Low for SolventFinal DMSO concentration must be

(v/v) to avoid solvent artifacts.

The "Golden Rule" of Dilution: Never add the neat DMSO stock directly to the cell culture plate. The rapid change in polarity causes immediate precipitation. You must use an Intermediate Working Solution (10x - 100x) in media before final application.

Detailed Protocol: Step-by-Step Solubilization

Phase A: Preparation of the Master Stock Solution (10 mM)

Materials:

  • Boc-Glu-Glu-Val-OMe Lyophilized Powder

  • Anhydrous DMSO (Cell Culture Grade,

    
    )
    
  • Vortex Mixer

  • Desiccator

Procedure:

  • Equilibration: Remove the peptide vial from

    
     storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
    
    • Why? Opening a cold vial condenses atmospheric moisture, which can hydrolyze the methyl ester.

  • Weighing: Accurately weigh the peptide.

    • Calculation:

      
      .
      
    • Example: If MW

      
      , to make 
      
      
      
      of
      
      
      stock, you need
      
      
      .
  • Solubilization: Add the calculated volume of 100% Anhydrous DMSO to the vial.

    • Technique: Add DMSO down the sides of the vial to wash powder to the bottom.

  • Dissolution: Vortex vigorously for 30–60 seconds. Inspect visually. The solution must be crystal clear.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above

      
      .
      
Phase B: Sterilization & Storage

Materials:

  • 0.22

    
     PTFE (Polytetrafluoroethylene) or Nylon Syringe Filter.
    
  • Sterile amber microcentrifuge tubes.

Procedure:

  • Filtration: Syringe-filter the DMSO stock into a sterile tube.

    • Critical:Do NOT use Polystyrene (PS) or Cellulose Acetate (CA) filters. DMSO will dissolve the membrane, contaminating your sample with plastic polymers.

  • Aliquot: Dispense into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles.
    
  • Storage: Store at

    
     (1 month) or 
    
    
    
    (6 months).
Phase C: Application to Cells (The "Step-Down" Dilution)

Goal: Achieve a final assay concentration of


 with 

DMSO.

Workflow:

  • Prepare Intermediate (100x): Dilute the

    
     DMSO Stock 1:10 into warm culture media  (or PBS).
    
    • Result:

      
       Peptide in 
      
      
      
      DMSO.
    • Observation: Check for turbidity.[1] If cloudy, dilute further (1:20) or use serum-free media for this step (serum proteins can sometimes aggregate with hydrophobic peptides).

  • Final Dosing: Add the Intermediate solution to your cell wells at a 1:100 ratio.

    • Example: Add

      
       of Intermediate to 
      
      
      
      of cell media.
    • Final Composition:

      
       Peptide, 
      
      
      
      DMSO.

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the critical decision points and material flows to prevent precipitation and contamination.

PeptideWorkflow cluster_warning CRITICAL CHECKPOINT Powder Lyophilized Boc-Glu-Glu-Val-OMe Stock Master Stock (10-20 mM) Powder->Stock Dissolve DMSO Anhydrous DMSO (100%) DMSO->Stock Filter Sterile Filter (PTFE / Nylon) Stock->Filter Clarify Aliquot Storage Aliquots (-80°C) Filter->Aliquot Protect Intermed Intermediate Dilution (10x - 100x in Media) Aliquot->Intermed Step-down Dilution Cells Cell Assay (Final Conc, <0.1% DMSO) Intermed->Cells Final Spike

Caption: Workflow for solubilizing hydrophobic peptides. The "Intermediate Dilution" step is the critical checkpoint to prevent osmotic shock and precipitation on cells.

Troubleshooting & Validation

If you observe cytotoxicity or precipitation, consult the table below to isolate the variable.

ObservationProbable CauseCorrective Action
Crystals on cells Direct addition of 100% DMSO stock to media.Use the "Step-Down" dilution method (Phase C).
Cell death in Vehicle Control DMSO concentration

.[2][3]
Normalize DMSO to

. Ensure Vehicle Control has exact same % DMSO as treatment.
Cloudy Intermediate Peptide concentration exceeds aqueous solubility limit.Lower the concentration of the Intermediate (e.g., make a 500

intermediate instead of 1 mM).
Loss of Activity Ester hydrolysis.Avoid freeze-thaw cycles. Ensure media pH is 7.2–7.4, not higher.
Filter Dissolved Wrong filter material.Switch from Cellulose Acetate to PTFE or PVDF .

References

  • Sigma-Aldrich. (2023). Peptide Solubility Guidelines and Dissolution Strategies. Merck KGaA. Link

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. LifeTein Peptide Analysis. Link

  • Protocol Online. (2006). Maximum Allowable Limit of DMSO in Cell Culture Assays.[3][4][5]Link

  • MedChemExpress. (2023). Boc-Glu(OMe)-OMe Product & Solubility Data.Link

  • ResearchGate. (2017). Cytotoxicity of DMSO in in vitro assays: Consensus and Variations.Link

Sources

Application Note: High-Fidelity Introduction of the Glu-Glu-Val Motif in SPPS via Fragment Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of glutamic acid-rich sequences, such as the Glu-Glu-Val (EEV) motif, often presents synthetic challenges in standard stepwise Solid-Phase Peptide Synthesis (SPPS). These challenges include aggregation-induced incomplete coupling and potential side reactions like pyroglutamate formation.

This Application Note details the protocol for using N-t-Boc-Glu-Glu-Val methyl ester as a pre-formed, high-purity building block (fragment condensation). By utilizing this protected fragment, researchers can ensure sequence fidelity, minimize deletion sequences, and improve the overall yield of complex peptides containing the EEV C-terminal or internal motif.

Key Technical Constraint: Methyl esters are unreactive toward resin-bound amines. This guide provides the critical activation protocol (saponification) required to convert the methyl ester into a coupling-competent free acid without compromising chiral integrity.

Scientific Rationale & Mechanism

Why Use a Fragment?

Stepwise synthesis of Glu-Glu sequences can be problematic due to:

  • Inter-chain Aggregation: Poly-glutamate stretches often form beta-sheet-like structures on the resin, reducing solvation and access for incoming amino acids.

  • Side Reactions: Repeated exposure to base (Fmoc) or acid (Boc) can lead to glutarimide formation or dehydration of the side chains.

Using N-t-Boc-Glu-Glu-Val-OMe allows the difficult E-E bond to be formed in solution, purified, and characterized before it is committed to the solid phase.

The Methyl Ester Challenge

The methyl ester (-OMe) is a semi-permanent protecting group. It does not react with the amino group on the resin under standard coupling conditions (DIC/HOBt or HATU).

  • Incorrect Approach: Adding Boc-Glu-Glu-Val-OMe directly to the resin. (Result: No reaction).

  • Correct Approach: Saponification. The methyl ester must be selectively hydrolyzed to the carboxylic acid (-OH) using Lithium Hydroxide (LiOH), generating Boc-Glu-Glu-Val-OH ready for activation.

Critical Reagent Check: Side-Chain Protection

Before proceeding, verify the side-chain protection of your starting material.

  • Scenario A (Ideal): Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe. Side chains are Benzyl-protected. LiOH hydrolysis of the C-terminal methyl ester is faster than hydrolysis of the side-chain benzyl esters.

  • Scenario B (Caution): Boc-Glu-Glu-Val-OMe (Unprotected side chains). Activation of this molecule will lead to uncontrolled branching (coupling at

    
    -carboxyls). Do not use in SPPS unless side chains are protected. 
    

Workflow Visualization

SPPS_Fragment_Condensation cluster_solution Phase 1: Solution Phase Activation cluster_solid Phase 2: Solid Phase Coupling Start Starting Material: N-t-Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe Hydrolysis Saponification (LiOH, THF/H2O, 0°C) Start->Hydrolysis Remove -OMe Acidify Acidification & Extraction (pH 3, EtOAc) Hydrolysis->Acidify Generate -COOH Intermediate Activated Fragment: N-t-Boc-Glu(OBzl)-Glu(OBzl)-Val-OH Acidify->Intermediate Isolate Coupling Fragment Coupling (PyBOP/DIEA or HATU) Intermediate->Coupling Add to Rxn Resin Resin-Bound Peptide (H2N-Peptide-Resin) Resin->Coupling Final Elongated Peptide (Boc-Glu-Glu-Val-Peptide-Resin) Coupling->Final Amide Bond Formation

Figure 1: Workflow for converting the methyl ester precursor into an SPPS-compatible building block.

Detailed Protocols

Phase 1: Activation (Saponification)

Objective: Convert the Methyl Ester to a Free Acid without racemizing the C-terminal Valine.

Reagents:

  • N-t-Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe

  • Lithium Hydroxide Monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Potassium Hydrogen Sulfate (KHSO4) – Preferred over HCl to prevent Boc removal.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the peptide methyl ester in 10 mL of THF/Water (3:1 v/v). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1.2 equivalents (1.2 mmol) of LiOH dissolved in a minimal amount of water dropwise.

    • Note: Monitor strictly. Large excess of base or high temperatures can cause racemization of the Valine

      
      -carbon.
      
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (System: CHCl3/MeOH 9:1) or analytical HPLC until the starting ester spot disappears.

  • Work-up:

    • Evaporate the organic solvent (THF) under reduced pressure (Rotavap, <30°C).

    • Dilute the remaining aqueous residue with 10 mL water.

    • Acidification: Carefully acidify to pH 2–3 using 1M KHSO4 solution. Do not use strong HCl, as it may compromise the N-terminal Boc group.

    • Observe precipitation of the free acid peptide.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to dryness.

  • Yield Check: The product should be a white foam/solid. Verify identity via LC-MS (Mass shift: -14 Da corresponding to -CH3 loss + H gain).

Phase 2: Solid-Phase Coupling

Objective: Couple the tripeptide fragment to the resin.

Reagents:

  • Activated Fragment (from Phase 1)

  • Coupling Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Resin: Amino-functionalized resin (e.g., MBHA, PAM, or Fmoc-deprotected Wang).

Step-by-Step:

  • Resin Prep: Swell the resin in DMF for 30 minutes. Ensure the N-terminal amine is deprotected (free base form).

  • Activation Cocktail:

    • Dissolve the Activated Fragment (3.0 equivalents relative to resin loading) in DMF.

    • Add PyBOP (3.0 eq).

    • Add DIEA (6.0 eq).

    • Pre-activation: Let stand for 2–3 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling Reaction: Add the mixture to the resin. Shake/agitate at Room Temperature for 2–4 hours.

    • Note: Fragment coupling is slower than single amino acid coupling due to steric bulk.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue Beads: Incomplete coupling. Recouple using fresh reagents.

    • Colorless/Yellow Beads: Complete coupling.

  • Capping (Optional but Recommended): If Kaiser test is slightly positive after recoupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Data Summary & Troubleshooting

ParameterStandard Single AA CouplingFragment Condensation (EEV)
Purity of EEV Motif Moderate (risk of deletion/aggregation)High (Pre-validated sequence)
Coupling Time 30–60 min per residue (x3)2–4 hours (one step)
Racemization Risk LowModerate (requires careful activation)
Cost LowHigh (requires fragment synthesis/purchase)

Common Issues:

  • Issue: Product mass is +14 Da higher than expected.

    • Cause: Incomplete hydrolysis of the methyl ester. The ester was not removed, and no coupling occurred (or non-covalent association).

    • Fix: Check Phase 1 completion by HPLC.

  • Issue: Product mass is -100 Da (approx).

    • Cause: Loss of Boc group during acidification.

    • Fix: Use KHSO4 instead of HCl; keep pH > 2.0.

  • Issue: Double peaks in HPLC (Isomers).

    • Cause: Racemization of Valine during LiOH treatment or coupling.

    • Fix: Perform saponification strictly at 0°C; use PyBOP/HOBt instead of HATU (HATU is more aggressive).

References

  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997).[1] Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.[1] (Standard text on Fragment Condensation strategies).

  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1]

  • Kennan, A. J., & Kent, S. B. (1999). "Chemical Synthesis of Proteins". Current Opinion in Structural Biology.
  • Miyazawa, T., et al. (2024).[2] "Safe and efficient synthesis of N-Boc-β3-amino acid methyl esters". RSC Advances. (Provides modern context on methyl ester handling and stability).

  • Vertex AI Search Results. (2026). "Solid phase synthesis fragment condensation methyl ester hydrolysis". (Confirmed protocol viability for ester-to-acid conversion in peptide fragments).

Sources

Preparation of stock solutions for N-t-Boc-Glu-Glu-Val methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions for N-t-Boc-Glu-Glu-Val methyl ester

Abstract & Scope

This technical guide details the standardized protocol for the preparation, handling, and storage of stock solutions for This compound (Boc-Glu-Glu-Val-OMe). This compound is a critical synthetic tripeptide derivative, primarily utilized as a substrate for Vitamin K-dependent (\gamma)-glutamyl carboxylase (GGCX) to study the post-translational modification of glutamic acid residues to (\gamma)-carboxyglutamic acid (Gla).

Given its amphipathic nature—possessing hydrophobic termini (Boc, Methyl Ester) and hydrophilic, ionizable internal residues (Glu side chains)—precise solubilization techniques are required to prevent aggregation and ensure assay reproducibility.

Compound Profile & Physicochemical Properties

Before initiating the protocol, verify the specific lot data provided on the Certificate of Analysis (CoA).

PropertySpecification
Systematic Name N-(tert-Butoxycarbonyl)-L-glutamyl-L-glutamyl-L-valine methyl ester
Common Name Boc-Glu-Glu-Val-OMe
CAS Number 102601-27-4
Molecular Formula C({21})H({35})N({3})O({10})
Molecular Weight ~489.5 g/mol (Check specific CoA)
Physical State White to off-white lyophilized powder
Solubility Profile Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in acidic water; soluble in basic buffers (pH > 7.5).
Hygroscopicity High (Protect from moisture)

Critical Solubility Assessment (The "Why")

Successful preparation relies on understanding the competing forces within the molecule:

  • Hydrophobic Termini: The tert-butoxycarbonyl (Boc) group at the N-terminus and the methyl ester (OMe) at the C-terminus significantly reduce polarity, making the compound prone to aggregation in pure water.

  • Ionizable Core: The two internal Glutamic Acid (Glu) residues possess free carboxylic acid side chains. At neutral or basic pH, these deprotonate, increasing solubility. At acidic pH, they protonate, leading to precipitation.

  • Solvent Selection:

    • DMSO (Dimethyl Sulfoxide): The Gold Standard for primary stock solutions. It disrupts intermolecular hydrogen bonding and accommodates both the hydrophobic caps and the polar core.

    • Aqueous Buffers: Only suitable for working solutions. Direct dissolution of the powder into buffer is not recommended due to slow kinetics and potential clumping.

Protocol: Preparation of 100 mM Stock Solution

Reagents & Equipment:

  • This compound (Lyophilized powder).

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).

  • Vortex mixer.

  • Analytical balance (Precision: 0.01 mg).

  • Amber glass vials or polypropylene microcentrifuge tubes (low protein binding).

Step 4.1: Environmental Control

The peptide is hygroscopic. Allow the product vial to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which can hydrolyze the ester or cause weighing errors.

Step 4.2: Gravimetric Calculation

Calculate the volume of DMSO required to achieve a target concentration (e.g., 100 mM).



Example: To prepare 100 mM (0.1 M) stock from 5.0 mg of peptide (MW 489.5):



Step 4.3: Solubilization
  • Weigh the peptide into a sterile microcentrifuge tube.

  • Add the calculated volume of Anhydrous DMSO .

  • Vortex vigorously for 30–60 seconds.

  • Visual QC: Inspect the solution against a light source. It must be perfectly clear and colorless. If particulates remain, sonicate in a water bath for 2 minutes (max temp 30°C).

Step 4.4: Aliquoting & Storage
  • Avoid Freeze-Thaw Cycles: Divide the master stock into single-use aliquots (e.g., 10–20 µL).

  • Storage Conditions:

    • -20°C: Stable for 1–3 months.

    • -80°C: Stable for 6–12 months (Recommended).

    • Desiccation: Store vials inside a sealed container with desiccant packs to maintain anhydrous conditions.

Protocol: Preparation of Working Solution (Assay Ready)

Objective: Dilute the stock into an aqueous buffer for the GGCX assay (typically 1–10 mM final concentration).

Buffer Recommendation: 25 mM MOPS or Tris-HCl, pH 7.4, containing 150 mM NaCl. Note: Ensure the buffer pH is ≥ 7.4 to facilitate solubility via the Glu side chains.

Procedure:

  • Thaw the DMSO stock aliquot at room temperature.

  • Dropwise Addition: While vortexing the buffer gently, add the DMSO stock dropwise.

    • Warning: Rapid addition may cause transient precipitation ("crashing out").

  • Solvent Limit: Keep the final DMSO concentration < 1% (v/v) if using in live cell assays, or < 5% for enzymatic assays, depending on enzyme tolerance.

Workflow Visualization

StockPrep Start Start: Lyophilized Powder (Boc-Glu-Glu-Val-OMe) Equilibrate Equilibrate to Room Temp (20 mins, Desiccated) Start->Equilibrate Weigh Weigh Peptide (Analytical Balance) Equilibrate->Weigh Calc Calculate DMSO Volume Target: 100 mM Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex (30s) Calc->Dissolve Check Visual QC: Clear Solution? Dissolve->Check Sonicate Sonicate (2 mins) < 30°C Check->Sonicate No (Cloudy) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Aliquot Yes Sonicate->Check Store Store at -80°C (Desiccated) Aliquot->Store Dilute Working Solution Preparation: Dilute into pH 7.4 Buffer Store->Dilute On Assay Day

Figure 1: Step-by-step workflow for the preparation and storage of this compound stock solutions.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness in DMSO Moisture contamination or saturation.Sonicate for 2–5 mins. If unresolved, add more DMSO to lower concentration (e.g., to 50 mM).
Precipitation in Buffer pH is too low (< 7.0).Adjust buffer pH to 7.4–8.0. The Glu side chains must be ionized.
Precipitation in Buffer DMSO "Shock" (Rapid dilution).Add DMSO stock slowly to the vortexing buffer.
Yellowing of Stock Oxidation or hydrolysis.Discard stock. Ensure storage was at -80°C and desiccated.

References

  • Presnell, S. R., & Stafford, D. W. (2002). The Vitamin K-Dependent Carboxylase.[2] In Thrombosis and Haemostasis. Retrieved from .

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Retrieved from .

  • Sigma-Aldrich. (n.d.).[3] Product Specification: this compound.[4][5] Retrieved from .

  • Dubois, J., et al. (1996). Conformational Study in Water by NMR and Molecular Modeling of Cyclic Glutamic Acid Analogues as Probes of Vitamin K Dependent Carboxylase. Journal of Chemical Information and Computer Sciences. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: N-t-Boc-Glu-Glu-Val Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of N-t-Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe (assuming standard benzyl side-chain protection for Boc chemistry). The synthesis of Glutamic acid-rich peptides presents unique challenges regarding solubility (aggregation) , racemization , and cyclization (pyroglutamate formation) .

Core Synthesis Strategy (The "Gold Standard" Protocol)

To maximize yield and minimize racemization, we recommend a Stepwise Solution-Phase Strategy rather than Solid-Phase Peptide Synthesis (SPPS) for this short tripeptide methyl ester. Solution phase offers better control over the final esterification and scale-up.

Optimized Workflow
  • C-Terminus: Start with H-Val-OMe·HCl .

  • Coupling Reagents: EDC·HCl / Oxyma Pure (Superior to HOBt for suppressing racemization in Glu couplings).

  • Solvent System: DMF/DCM (1:1) to mitigate aggregation of the hydrophobic protected intermediate.[1]

Step-by-Step Protocol
StepOperationCritical Technical Detail
1. Activation Dissolve Boc-Glu(OBzl)-OH (1.1 eq) and Oxyma Pure (1.1 eq) in DMF. Cool to 0°C. Add EDC·HCl (1.2 eq).Pre-activation (5-10 min) at 0°C minimizes racemization of the sensitive Glu

-proton.
2. Base Addition Dissolve H-Val-OMe·HCl (1.0 eq) in DMF. Add TMP (2,4,6-Collidine) (2.5 eq) or NMM (N-methylmorpholine).Avoid DIPEA. Collidine is a weaker base that significantly reduces base-catalyzed racemization of the activated ester.
3.[2] Coupling Combine solutions. Stir at 0°C for 1h, then Room Temp (RT) for 12h.Monitor pH.[][4][5] Maintain pH 7.0–7.5. If pH drops, yield plummets due to protonation of the amine.
4. Workup Evaporate DMF. Dissolve residue in EtOAc. Wash: 1M KHSO₄, Brine, 5% NaHCO₃, Brine.Crucial: Acid wash (KHSO₄) removes unreacted amine/collidine. Bicarb wash removes unreacted Boc-Glu.
5. Deprotection Treat Boc-Glu(OBzl)-Val-OMe with 4M HCl in Dioxane (not TFA).TFA can cause transesterification with the methyl ester if MeOH is present. HCl/Dioxane is cleaner for methyl esters.
6. Final Coupling Repeat Steps 1-3 with the next Boc-Glu(OBzl)-OH .The dipeptide H-Glu(OBzl)-Val-OMe is prone to diketopiperazine (DKP) formation. Do not store the free amine. Couple immediately.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Coupling Failure[2]

Q: My reaction mixture turns into a gel/paste, and the yield is <40%. What is happening? A: You are experiencing


-sheet aggregation . Protected Glu-rich peptides (like Boc-Glu(OBzl)-Glu(OBzl)-...) are notorious for hydrogen bonding stacking, which creates a "gel" that traps reactive ends.
  • Fix: Add a "Chaotropic Salt" to the coupling mixture. Dissolve LiCl (0.4M) or KSCN in the DMF. This disrupts the hydrogen bond network and restores solubility.

  • Alternative: Use a solvent mixture of Trifluoroethanol (TFE) / DCM (1:4) . TFE strongly solvates peptide backbones.

Q: I see a major byproduct with Mass = [Expected - 18]. Is it the anhydride? A: It is likely Pyroglutamate . If the N-terminal Glu is left deprotected (free amine) for too long before the next step or purification, it cyclizes to form pyroglutamic acid.

  • Fix: Never leave H-Glu-Glu-Val-OMe as a free base. Keep it as the HCl salt until the exact moment of the next coupling.

Category B: Purity & Racemization

Q: I have 15% D-isomer (D-Glu) contamination. I used EDC/DMAP. A: NEVER use DMAP for fragment coupling or C-terminal activation of Cys/His/Glu. DMAP induces rapid racemization via the acyl-pyridinium intermediate.

  • Fix: Switch to Oxyma Pure or HOBt . If using base, switch from DIPEA to Collidine or TMP .[2]

Q: The product "oils out" during the bicarbonate wash and won't crystallize. A: The protected tripeptide is highly lipophilic.

  • Fix: Do not use pure EtOAc for extraction. Use DCM/Isopropanol (9:1) for the organic layer. The isopropanol helps break emulsions. For crystallization, dissolve the oil in minimal hot EtOAc and add Hexane dropwise until turbid, then cool to 4°C.

Visual Logic & Workflows

Figure 1: Synthesis Workflow & Critical Control Points

PeptideSynthesis Start Start: H-Val-OMe·HCl Couple1 Coupling 1: Base: Collidine (pH 7.5) Start->Couple1 Act1 Activation: Boc-Glu(OBzl)-OH + EDC/Oxyma Act1->Couple1 Inter1 Intermediate: Boc-Glu(OBzl)-Val-OMe Couple1->Inter1 Deprot Deprotection: 4M HCl/Dioxane Inter1->Deprot Risk RISK: DKP Formation (Do not store free amine!) Deprot->Risk Couple2 Coupling 2: Boc-Glu(OBzl)-OH + EDC/Oxyma Risk->Couple2 Immediate Coupling Final Final Product: Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe Couple2->Final

Caption: Stepwise assembly emphasizing the critical risk of Diketopiperazine (DKP) formation at the dipeptide stage.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield Check1 Is the reaction gelling/cloudy? Issue->Check1 Solubility Aggregation Detected: Add 0.4M LiCl or Switch to TFE/DCM Check1->Solubility Yes Check2 Is the product racemized? Check1->Check2 No Racemization Base Issue: Switch DIPEA -> Collidine Reagent -> EDC/Oxyma Check2->Racemization Yes Check3 Is Mass = M-18? Check2->Check3 No Cyclization Pyroglutamate Formed: Minimize deprotection time Keep as HCl salt Check3->Cyclization Yes

Caption: Decision matrix for diagnosing yield loss in Glu-rich peptide synthesis.

References

  • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization.[6] Organic Process Research & Development.

  • Paradís-Bas, M., et al. (2016). The issue of aggregation in the synthesis of Glu-rich peptides. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents and Racemization Control.

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Peptide Synthesis.

Sources

Preventing racemization during Boc-Glu-Glu-Val-OMe coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in Boc-Glu-Glu-Val-OMe Synthesis

Status: Active Ticket Priority: High (Racemization Risk) Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Define Your Coupling Strategy

Before proceeding, we must identify where the racemization is occurring. In the synthesis of Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe , the risk profile changes drastically based on your synthetic strategy.

Which pathway are you using?

PathwayReaction DescriptionRacemization RiskWhy?
A. Stepwise Coupling Boc-Glu(OBzl)-OH to H-Glu(OBzl)-Val-OMe Low The activated amino acid has a Urethane (Boc) protecting group. This prevents stable oxazolone formation.
B. Fragment Coupling Boc-Glu(OBzl)-Glu(OBzl)-OH to H-Val-OMe Critical The activated C-terminal Glu has an Amide bond. This rapidly forms a 5(4H)-oxazolone, leading to significant epimerization.

Tech Note: If you are performing Pathway B (Fragment Condensation) , you must use specific suppression protocols (see Module 3). If you are performing Pathway A and still seeing racemization, your base usage is likely too aggressive.

The Mechanism: The "Oxazolone Trap"

To prevent racemization, you must understand the enemy. The primary mechanism for loss of chirality in Glutamic acid coupling is the formation of 5(4H)-oxazolone (azlactone).

Visualizing the Pathway

The following diagram illustrates how an activated carboxyl group cyclizes to form an oxazolone. Once formed, the oxazolone can easily lose its chiral integrity via enolization before the amine (Valine) attacks.

OxazoloneMechanism cluster_legend Key Start Activated Glu-Glu-OH (Amide Protected) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Fast for Amides) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Abstraction Product_L L,L,L-Tripeptide (Desired) Oxazolone->Product_L Amine Attack (Val-OMe) Product_D L,D,L-Tripeptide (Racemized Impurity) Oxazolone->Product_D Amine Attack (Val-OMe) Enol->Oxazolone Reprotonation (Random Face) Blue: Starting Material Blue: Starting Material Yellow: Critical Intermediate Yellow: Critical Intermediate Blue: Starting Material->Yellow: Critical Intermediate Red: Loss of Chirality Red: Loss of Chirality Yellow: Critical Intermediate->Red: Loss of Chirality

Caption: The "Oxazolone Trap." Note that urethane protectors (Boc/Fmoc) inhibit the first step (Cyclization), whereas amide linkages (in fragment condensation) accelerate it.

Protocol Optimization: Field-Proven Solutions
Scenario A: The "Safe" Route (Stepwise Synthesis)

Target: Coupling Boc-Glu(OBzl)-OH + H-Glu(OBzl)-Val-OMe

Even with Boc protection, Glutamic acid is sensitive due to the electron-withdrawing effect of the side-chain ester.

  • Recommendation: Use EDC/Oxyma Pure .

  • Why: Carbodiimides (EDC) with Oxyma Pure create an active ester that is reactive enough to couple but stable enough to resist base-catalyzed enolization.

  • Base: NMM (N-methylmorpholine) .[1][2] Avoid TEA/DIPEA if possible. NMM is less basic (pKa ~7.4) and sterically hindered enough to minimize proton abstraction.

Scenario B: The "High Risk" Route (Fragment Condensation)

Target: Coupling Boc-Glu(OBzl)-Glu(OBzl)-OH + H-Val-OMe

This requires aggressive racemization suppression. Standard HATU/DIPEA will likely fail (10-20% racemization is common).

Protocol: T3P (Propylphosphonic Anhydride) Method T3P is the gold standard for fragment coupling due to its low epimerization profile.

  • Dissolve: Dissolve Boc-Glu-Glu-OH (1.0 eq) and H-Val-OMe·HCl (1.1 eq) in DCM (or DMF if solubility is poor).

  • Cool: Cool the mixture to 0°C . Low temperature is critical to slow the oxazolone kinetics.

  • Base: Add DIPEA (2.5 - 3.0 eq). Note: T3P requires a base to activate, but because T3P reacts so fast, the exposure time to the base is minimized.

  • Coupling Agent: Add T3P (50% in EtOAc) (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 2-4 hours.

  • Monitor: Check HPLC for the diastereomer (L-D-L vs L-L-L).

Alternative Protocol: DIC / Oxyma Pure / Collidine If T3P is unavailable, use this "buffered" activation method.

  • Reagents: DIC (1.0 eq) + Oxyma Pure (1.0 eq).

  • Base: 2,4,6-Collidine (TMP) .[1][3]

  • Why: Collidine is a weak, highly hindered base that acts as a "proton scavenger" without being strong enough to strip the alpha-proton from the activated Glu.

Comparative Data: Selecting the Right Reagents

The following table summarizes expected racemization levels for sensitive couplings (based on Glu/Cys/His models).

Coupling ReagentAdditiveBaseRisk LevelNotes
HATU / HBTU NoneDIPEAHigh Fast, but high risk of enolization if base is > 2.0 eq.
DCC / DIC NoneNoneHigh High risk of oxazolone formation.
DCC / DIC HOBt NMMModerate The classic method.[4] HOBt suppresses oxazolone but is explosive (dry).
DIC Oxyma Pure Collidine Low Oxyma is safer/more effective than HOBt.[4] Collidine protects chirality.
T3P NoneDIPEA/NMMVery Low Recommended for Fragment Condensation.
Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Use DCM (Dichloromethane) or THF whenever possible. DMF is a polar aprotic solvent that stabilizes ionic intermediates, which actually facilitates proton abstraction and racemization. If solubility forces you to use DMF, cool the reaction to -10°C during the activation step.

Q: I see a "doublet" peak in my HPLC. Is this racemization? A: Likely, yes. Diastereomers (L-L-L vs L-D-L) have different physical properties and usually separate on C18 columns.

  • Validation: Synthesize a small standard of the intentional racemate (using D-Glu) to confirm the retention time of the impurity.

Q: Why not just use HATU? It's faster. A: Speed does not equal fidelity. HATU forms a highly reactive species (O-At). While it couples fast, if the amine (Val-OMe) is hindered or slow to react, the base (DIPEA) required for HATU will have time to chew off the alpha-proton of the Glutamic acid.

References
  • Steinauer, R., et al. (1989). Racemization of Amino Acid Residues during Peptide Synthesis.[2][5][6][7][8] Studies on the effect of bases and coupling reagents.[1][2][3][4][5][6][7]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents: Propylphosphonic Anhydride (T3P).[2][7] (Original description of T3P's low racemization).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[9] An efficient peptide coupling additive.[2][7][10] (Comparison of HOAt vs HOBt).

Sources

Technical Support Center: Overcoming Steric Hindrance in Glu-Glu-Val Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Synthesizing the Glu-Glu-Val Sequence

The synthesis of the tripeptide Glutamic acid-Glutamic acid-Valine (Glu-Glu-Val) presents a classic case of sterically hindered coupling in Solid-Phase Peptide Synthesis (SPPS). The primary difficulty arises from the bulky β-branched side chain of the Valine residue, which physically obstructs the incoming activated carboxyl group of the first Glutamic acid. This steric clash significantly slows the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2] This guide provides a comprehensive troubleshooting framework and optimized protocols to successfully navigate this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Glu-Glu-Val synthesis consistently resulting in low yield and purity?

The primary reason is severe steric hindrance. The isobutyl side chain of Valine creates a formidable barrier for the incoming activated Fmoc-Glu(OtBu)-OH. Standard coupling conditions, which may be sufficient for less demanding sequences, often fail to drive this reaction to completion. This results in a significant amount of unreacted Valine on the resin, which is then capped (if applicable) or carries through the synthesis, leading to a major [des-Glu]-Glu-Val impurity.

Q2: What are the most effective classes of coupling reagents for this sequence?

For sterically hindered couplings, high-reactivity in situ activating reagents are strongly recommended over standard carbodiimides like DIC used alone.[3][4] The most effective classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly efficient for difficult couplings.[3][5] HATU is often considered one of the most powerful activators available because it forms a highly reactive OAt-ester, and the HOAt leaving group can provide anchimeric assistance to the reaction.[5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. They rapidly form highly reactive esters that can overcome the energy barrier imposed by steric hindrance.[3] A key advantage is that they do not pose the risk of guanidinylation of the free N-terminal amine, a side reaction possible with uronium reagents if used in excess.[4]

Q3: Is Microwave-Assisted Peptide Synthesis (MAPS) recommended for the Glu-Glu-Val sequence?

Absolutely. Microwave energy is an exceptionally powerful tool for overcoming the kinetic barriers inherent in sterically hindered couplings.[6][7] By rapidly and uniformly heating the reaction mixture, microwave irradiation provides the necessary energy to accelerate both the coupling and deprotection steps, often reducing reaction times from hours to minutes.[6][8] This technology significantly improves the yield and purity of difficult sequences and is a first-line strategy for challenging peptides like Glu-Glu-Val.[9][10]

Q4: Besides coupling failure, what other side reactions should I be concerned with?

Two other major side reactions to monitor are:

  • Racemization: The activation of any amino acid creates the potential for racemization (loss of stereochemical integrity) via an oxazolone intermediate.[11] Valine's hindered nature can slow the desired coupling, providing more time for the side reaction to occur.[11] The choice of base and the use of additives like OxymaPure are critical for suppression.[11][12]

  • Pyroglutamate Formation: The N-terminal Glutamic acid can undergo intramolecular cyclization to form pyroglutamate (pGlu), resulting in a mass loss of 18 Da.[13] This reaction blocks the N-terminus and can be promoted by acidic or basic conditions during subsequent cycles or final cleavage.[13][14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common failures during Glu-Glu-Val synthesis.

Problem 1: Incomplete Coupling & Low Yield
  • Symptom: HPLC/MS analysis of the crude product shows a major peak corresponding to the deletion sequence (e.g., H-Glu-Val-NH2) or unreacted starting material. A positive Kaiser test (blue beads) after the coupling step confirms the presence of unreacted free amines.[15]

  • Root Cause: The activation energy required for the peptide bond formation is too high under the current conditions, primarily due to steric hindrance from the Valine side chain.

Solution Workflow: Optimizing Coupling Efficiency

This workflow outlines a logical progression of strategies to overcome incomplete coupling.

G start Low Yield or Incomplete Coupling reagent Upgrade Coupling Reagent (e.g., to HATU or COMU) start->reagent Is a standard reagent (DIC/HOBt) being used? double_couple Perform a Double Coupling reagent->double_couple Still incomplete? microwave Implement Microwave- Assisted Synthesis (MAPS) double_couple->microwave Still incomplete? success Synthesis Successful microwave->success Problem solved

Caption: Troubleshooting workflow for low coupling yield.

Strategy 1: Employ High-Potency Coupling Reagents

If you are using a standard carbodiimide reagent like DIC/HOBt, the first and most effective change is to switch to a modern, high-efficiency coupling reagent designed for hindered amino acids.

ReagentTypeKey Advantages for Hindered CouplingPotential Considerations
HATU Aminium/UroniumForms highly reactive OAt-active esters. The 7-aza group of HOAt provides anchimeric assistance, accelerating the coupling reaction. Considered a gold standard for difficult sequences.[5][16]Higher cost. Can cause guanidinylation if used in large excess.[16][17]
HCTU Aminium/UroniumBased on 6-Cl-HOBt, which is more acidic than HOBt, leading to more reactive esters and faster reaction rates. A very effective and often more cost-effective alternative to HATU.[3][16]Higher cost than basic reagents. Potential for guanidinylation.
COMU Aminium/UroniumBased on OxymaPure, which is a safer alternative to explosive HOBt/HOAt-based reagents.[3] Coupling efficiency is comparable to HATU, with excellent solubility and reduced allergenic potential.[4][16]Limited stability in solution, making it best for fresh preparation, not for use in synthesizers that require pre-prepared solutions.[4]
PyBOP PhosphoniumForms reactive OBt esters. Does not cause guanidinylation, making it a safer choice if excess reagent is needed to drive the reaction.[3][4]Byproducts can be more difficult to wash away than those from uronium salts.
Strategy 2: Perform a Double Coupling

For a particularly stubborn coupling, repeating the step is a straightforward and effective method.[15][18] After the first coupling reaction (e.g., 1-2 hours), drain the reaction vessel, wash with DMF, and add a fresh solution of the activated amino acid and reagents for a second coupling cycle. This helps drive the reaction to completion.

Strategy 3: Implement Microwave-Assisted Synthesis (MAPS)

This is the most powerful technique for this specific problem. Microwave energy can overcome the high activation barrier of the hindered coupling, dramatically increasing both the speed and efficiency of the reaction.[6][10] Even difficult couplings can often be completed in 5-10 minutes at elevated temperatures (e.g., 70-90°C).[6][9]

Problem 2: Racemization of Valine or Glutamic Acid
  • Symptom: Chiral HPLC analysis reveals the presence of a diastereomer, indicating that either the L-Val or L-Glu has epimerized to its D-form during activation and coupling.

  • Root Cause: The α-proton of the activated amino acid becomes acidic and can be abstracted by the base (typically DIPEA) used in the coupling reaction. This leads to the formation of a planar oxazolone intermediate, which can be re-protonated from either side, resulting in a loss of stereochemical purity.[11]

Mechanism of Steric Hindrance and Racemization Risk

G cluster_0 Peptide Chain on Resin cluster_1 Activated Amino Acid Val_Resin H-Val-Resin Activated_Glu Fmoc-Glu(OtBu)-O-HATU Activated_Glu->Val_Resin Desired Coupling (Slowed by Steric Hindrance) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Glu->Oxazolone Base (DIPEA) Abstracts α-proton Oxazolone->Val_Resin Racemized Coupling

Caption: Competing pathways of desired coupling versus racemization.

Solutions to Mitigate Racemization
  • Use Racemization-Suppressing Additives: If using a carbodiimide like DIC, always include an additive such as OxymaPure or HOBt. These additives form active esters that are less prone to cyclizing into oxazolones.[11][12] Modern reagents like HATU and COMU already incorporate these structures (HOAt and Oxyma, respectively).

  • Optimize Base Selection: While DIPEA is common, it can promote racemization. For critical couplings, consider using a more sterically hindered or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM), which are less efficient at abstracting the α-proton.[11][19]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. An in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, is ideal.[11]

Problem 3: Pyroglutamate (pGlu) Formation
  • Symptom: MS analysis shows a peak with a mass of -18 Da relative to the target peptide, corresponding to the cyclization of the N-terminal Glu residue.

  • Root Cause: The N-terminal α-amino group of Glutamic acid attacks its own side-chain γ-carbonyl, forming a five-membered lactam ring and eliminating a molecule of water.[13] This can be catalyzed during the basic deprotection steps of subsequent residues or during the final acidic cleavage.

Solutions to Prevent Pyroglutamate Formation
  • Accelerate Coupling: The formation of pGlu from an N-terminal Glu residue can occur during the coupling of the next amino acid.[14] Using rapid and efficient coupling conditions (e.g., MAPS with HATU) minimizes the time the N-terminal Glu is exposed in its deprotected state, thus reducing the opportunity for cyclization.

  • Careful Cleavage: While some pGlu formation is difficult to avoid entirely, ensure the cleavage time is not excessively long.

  • Use Pre-activated Esters: For solution-phase synthesis, using pre-formed active esters of pyroglutamic acid is a direct method, but in SPPS, prevention is the key strategy.[14]

Recommended Protocol: Microwave-Assisted HATU Coupling

This protocol is designed to maximize the coupling efficiency for the most difficult step: adding the first Glu to Valine.

Materials:

  • H-Val-Resin (pre-swelled in DMF for 30 min)

  • Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Peptide-grade Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the H-Val-Resin is swelled in a microwave-safe reaction vessel. Drain the DMF immediately before adding the coupling mixture.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HATU in DMF. Add the DIPEA to this mixture and vortex briefly. Note: This is the pre-activation; do not let this mixture stand for more than 1-2 minutes before use to minimize racemization risk.

  • Coupling Reaction: Immediately add the activation mixture to the drained resin.

  • Microwave Irradiation: Place the vessel in the microwave peptide synthesizer. Irradiate at a constant power to maintain a temperature of 75°C for 10 minutes.

  • Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test. If the test is negative (beads remain yellow), the coupling is complete. If it is positive (blue beads), a second coupling (Step 3-5) is recommended.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. CEM Corporation. [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]

  • Racemization in peptide synthesis. SlideShare. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PMC. [Link]

  • (PDF) Racemization in peptide synthesis. ResearchGate. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. ResearchGate. [Link]

  • Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]

  • Peptide synthesis troubleshooting. Reddit. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? Chemistry Stack Exchange. [Link]

  • l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. PMC. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. [Link]

  • Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. Semantic Scholar. [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

Sources

Technical Support Center: Purification of Hydrophobic Boc-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Separation Science Division) Subject: Overcoming solubility limits, irreversible binding, and poor recovery in RP-HPLC.

Mission Statement

Welcome to the Advanced Separations Support Center. You are likely here because your Boc-protected peptide is behaving more like a brick than a biomolecule. Hydrophobic peptides (often rich in Val, Ile, Leu, Phe, Trp, or protected with Boc/Bzl groups) present a "perfect storm" for HPLC: they aggregate in aqueous mobile phases, bind irreversibly to C18 chains, and ghost on chromatograms.

This guide moves beyond standard protocols to address the specific physicochemical challenges of Boc-peptides , where the tert-butyloxycarbonyl group adds significant hydrophobicity to an already non-polar sequence.[1]

Module 1: The Pre-Column Crisis (Solubility & Sample Prep)

The Problem: You cannot purify what you cannot inject. Hydrophobic Boc-peptides often precipitate the moment they hit the aqueous mobile phase, clogging the needle or column frit.

The Solution: The "chaotropic solvent" approach. Water is the enemy here.

Protocol A: The HFIP Dissolution Strategy

Hexafluoroisopropanol (HFIP) is the gold standard for solubilizing hydrophobic peptides (including amyloidogenic sequences). It disrupts intermolecular hydrogen bonds (β-sheets) and α-helical aggregates.

  • Dissolve: Dissolve the lyophilized Boc-peptide in 100% HFIP . It should dissolve instantly.

  • Dilute: Dilute this solution 1:1 or 1:4 with Mobile Phase A (Water/0.1% TFA).

    • Checkpoint: If it turns cloudy, stop. You have "crashed out." Switch to Protocol B .

  • Inject: Inject immediately.

Protocol B: The Formic Acid/IPA "Power Mix"

If HFIP is unavailable or too expensive:

  • Dissolve peptide in pure Formic Acid (88-98%) or DMSO .

  • Dilute with Isopropanol (IPA) rather than water.

  • Final injection solvent goal: 50% Formic Acid / 50% IPA.

Expert Insight: Never dissolve hydrophobic Boc-peptides in 100% DMSO if you can avoid it. DMSO is viscous, has a high UV cutoff, and is difficult to remove by lyophilization. HFIP is volatile and lyophilizes easily.

Visualization: Sample Prep Decision Tree

SamplePrep Start Lyophilized Hydrophobic Peptide SolubleWater Soluble in Water/ACN? Start->SolubleWater Standard Standard Injection (5-10% ACN) SolubleWater->Standard Yes TryHFIP Dissolve in 100% HFIP SolubleWater->TryHFIP No Dilute Dilute 1:4 with Mobile Phase A TryHFIP->Dilute CheckCloud Solution Clear? Dilute->CheckCloud Inject Inject Immediately CheckCloud->Inject Yes TryFormic Try Formic Acid or IPA/ACN mix CheckCloud->TryFormic No (Precipitates)

Figure 1: Decision logic for solubilizing difficult hydrophobic peptides prior to HPLC injection.

Module 2: The Separation System (Hardware & Thermodynamics)

The Problem: Standard C18 columns often retain hydrophobic Boc-peptides so strongly that they never elute (irreversible binding) or elute as broad, tailing smears due to slow mass transfer.

The Solution: Reduce the hydrophobic surface area and increase kinetic energy.

1. Stationary Phase Selection

Do NOT start with a standard C18 column. The hydrophobic Boc group combined with hydrophobic side chains creates too much interaction energy.

FeatureRecommendationWhy?
Ligand C4 (Butyl) or C8 (Octyl) Lower hydrophobicity prevents irreversible binding. C4 is ideal for peptides >3kDa or extremely hydrophobic sequences.
Pore Size 300 Å (Wide Pore) Essential.[2] Small pores (100 Å) trap bulky Boc-peptides, causing peak broadening and restricted diffusion.
Particle Core-Shell (2.7 µm) or Hybrid (BEH) Core-shell particles provide sharper peaks at lower backpressures, allowing higher flow rates.
2. Temperature Control (Thermodynamics)

This is the single most effective variable for hydrophobic peptides.

  • Set Column Oven to 60°C – 80°C.

  • Mechanism:[3][4][5] High temperature reduces mobile phase viscosity, increases the solubility of the peptide, and speeds up the adsorption/desorption kinetics. This sharpens peaks significantly.[6]

  • Warning: Boc groups are thermally stable at neutral/mildly acidic pH, but avoid temperatures >80°C if using high acid concentrations for prolonged periods.

Module 3: Mobile Phase Engineering

The Problem: Acetonitrile (ACN) is sometimes not strong enough to elute the peptide, or the peptide aggregates within the column.

The Solution: Introduce a stronger solvent or a "structure breaker."

Protocol: The "IPA Spike"

Isopropanol (IPA) is a stronger eluent than ACN for proteins/peptides and helps break hydrophobic aggregates.

  • Mobile Phase A: Water + 0.1% TFA[3][7]

  • Mobile Phase B: Acetonitrile / Isopropanol (70:30 v/v) + 0.1% TFA

  • Note: IPA increases pressure. Ensure your system (and temperature, see Module 2) can handle it.

Protocol: The HFIP Additive (The Nuclear Option)

For extreme cases (e.g., poly-Val/Phe sequences), add HFIP directly to the mobile phase.

  • Mobile Phase A: Water + 0.1% TFA + 1-5% HFIP

  • Mobile Phase B: ACN + 0.1% TFA + 1-5% HFIP

  • Mechanism:[3][5] Keeps the peptide in a non-aggregated state during the run.

Troubleshooting & FAQs
Q1: I see a "Ghost Peak" in the blank run after my peptide injection. What is this?

A: This is Carryover . Your hydrophobic Boc-peptide stuck to the column (or injector loop) and didn't elute in the first gradient.

  • Fix: Add a "Sawtooth" wash at the end of your method. Ramp to 100% B, hold for 5 mins, drop to 5% B, and repeat 2x.

  • Fix: Switch from C18 to C4.

Q2: My peak is extremely broad (>2 min wide). Is my column dead?

A: Likely not. This is Slow Mass Transfer . The peptide is slowly partitioning in and out of the stationary phase.

  • Fix: Increase Temperature to 60°C.

  • Fix: Use a Core-Shell column (e.g., Kinetex or Poroshell) which has a shorter diffusion path.

Q3: Can I use TFA with Boc-peptides? Won't it deprotect the Boc group?

A: You can, but with caution. The Boc group is acid-labile, but removal typically requires neat TFA or 50% TFA/DCM for 30 minutes.

  • Reality Check: 0.1% TFA in the mobile phase during a 20-minute run is generally safe.

  • Alternative: If you observe degradation (check Mass Spec for M-100 peak), switch to 0.1% Formic Acid (weaker acid) or Ammonium Acetate (pH 6.5) .

Visualization: Method Optimization Loop

MethodOpt InitialRun Initial Run (C18, 30C, ACN) Eval Evaluate Chromatogram InitialRun->Eval Broad Issue: Broad/Tailing Peak Eval->Broad NoElute Issue: No Elution/Low Yield Eval->NoElute FixTemp Action: Increase Temp to 60°C Broad->FixTemp FixCol Action: Switch to C4 Column NoElute->FixCol FixTemp->Eval Re-run FixMP Action: Add IPA or HFIP FixCol->FixMP FixMP->Eval Re-run

Figure 2: Step-by-step optimization workflow for hydrophobic peptide chromatography.

References & Further Reading
  • Agilent Technologies. (2002).[8] Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Application Note 5988-6316EN.[8]

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations.

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation.[9] CRC Press. (Seminal text on peptide HPLC).

  • Majer, P., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents.[10] Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate.[11]

  • Biotage. (2023). Which Stationary Phase Should I Choose For My Peptide Purification? C18 vs C4.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Trifecta: H-NMR, HPLC, and MS for Peptide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: N-t-Boc-Glu-Glu-Val Methyl Ester

For researchers and professionals in drug development, the unambiguous characterization of a synthetic peptide is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable science. The identity, purity, and structural integrity of a peptide directly influence its biological activity, safety, and therapeutic efficacy.[1] This guide moves beyond rote protocols to provide a comparative analysis of three cornerstone analytical techniques—Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—using the protected tripeptide, this compound, as our case study.

We will dissect the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate analytical strategy for your research objectives.

Part 1: The Gold Standard for Structural Elucidation: ¹H-NMR Spectroscopy

¹H-NMR spectroscopy stands alone in its ability to provide comprehensive structural information at an atomic level. It is a non-destructive technique that maps the chemical environment of every proton in the molecule, making it exceptionally powerful for confirming the precise covalent structure and identifying subtle impurities that other methods might miss.[2][3]

Deciphering the ¹H-NMR Spectrum of N-t-Boc-Glu-Glu-Val-OMe

The ¹H-NMR spectrum of our target peptide is a composite of signals from its constituent parts: the N-terminal protecting group, the three amino acid residues, and the C-terminal ester. Understanding the expected chemical shifts is the first step in analysis.

Molecular FragmentProton TypeExpected Chemical Shift (δ, ppm)MultiplicityRationale & Field Insights
N-t-Boc Group (CH₃)₃C-~1.4Singlet (s)The nine protons are chemically equivalent, producing a strong, sharp singlet. Its integration value (9H) serves as an excellent internal reference for quantifying other protons.[4][5]
Valine (Val) α-H~4.4Doublet of Doublets (dd)Coupled to the adjacent NH and β-H protons. Its position is characteristic of an α-proton in a peptide backbone.[6]
β-H~2.0Multiplet (m)Coupled to the α-H and the two γ-methyl groups.
γ-CH₃ (x2)~0.9 - 1.0Doublets (d)These two methyl groups are diastereotopic due to the chiral α-carbon, resulting in two distinct doublets. This is a classic signature for Valine.
Glutamic Acid (Glu) x2 α-H~4.5Multiplet (m)The two Glu α-protons will likely overlap. Their chemical environment is similar, but not identical.
β-CH₂~2.1 - 2.2Multiplet (m)These protons are diastereotopic and coupled to both the α-H and γ-CH₂ protons, leading to complex multiplets.
γ-CH₂~2.2 - 2.3Multiplet (m)Coupled to the adjacent β-CH₂ protons.[6][7]
Amide Protons -NH- (x3)~7.0 - 8.5Doublets or BroadThese protons are coupled to their adjacent α-H. Their chemical shift is highly sensitive to solvent, temperature, and hydrogen bonding.[8]
Methyl Ester -OCH₃~3.7Singlet (s)The methyl group is deshielded by the adjacent oxygen atom, resulting in a characteristic downfield singlet.[9][10]
Experimental Protocol: 1D ¹H-NMR Analysis

This protocol is designed as a self-validating system, ensuring data integrity from sample preparation to analysis.

  • Sample Preparation (The Causality of Choice):

    • Accurately weigh 5-10 mg of the peptide. Insight: While NMR is less sensitive than MS, this amount ensures a good signal-to-noise ratio in a reasonable acquisition time.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Insight: DMSO-d₆ is often preferred for peptides as it is an excellent solvent and slows the exchange of labile amide protons with solvent, keeping their signals sharper and observable.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz). Insight: Higher field strengths provide better signal dispersion, which is critical for resolving the overlapping signals in a peptide spectrum.

    • Shim the magnetic field to ensure homogeneity, aiming for a narrow solvent peak linewidth. This is crucial for resolution.

    • Acquire a standard 1D proton spectrum. Key parameters include:

      • Number of Scans (NS): 16 to 64. Increase for more dilute samples.

      • Relaxation Delay (D1): 2-5 seconds. Insight: A sufficient delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration and quantification.

      • Pulse Width: Calibrate for a 90° pulse to maximize signal.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to get a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all peaks. Set the integral of the t-Boc singlet to 9.00 and normalize all other integrals relative to it to confirm proton counts.

    • Assign peaks based on their chemical shift, multiplicity, and integration values as outlined in the table above.

Workflow for ¹H-NMR Peptide Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Peptide (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1D Proton Spectrum acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction & Calibration proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3 proc4 Confirm Structure & Purity proc3->proc4

Caption: Workflow for ¹H-NMR structural analysis of a peptide.

Part 2: Orthogonal Methods for Purity and Identity Confirmation

While ¹H-NMR provides unparalleled structural detail, a comprehensive characterization, especially for regulatory purposes, requires orthogonal methods. HPLC and MS are the workhorses of the peptide industry for purity and identity verification, respectively.[3][11]

A. High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the undisputed gold standard for assessing peptide purity.[1][12] It separates the target peptide from impurities (e.g., truncated sequences, deletion sequences, or incompletely deprotected species) based on differences in hydrophobicity.[13][14]

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Insight: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[12]

    • Column: A C18 stationary phase column is the standard choice for most peptides.[13][15] Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Prepare a stock solution of the peptide at ~1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

  • Method Execution:

    • Inject 10-20 µL of the sample.

    • Run a linear gradient elution. A typical gradient for a tripeptide might be from 5% to 95% Mobile Phase B over 20-30 minutes. Insight: Gradient optimization is key to achieving baseline separation of the main peak from any impurities.[12]

    • Detection: Monitor the column effluent using a UV detector at 215-220 nm. Insight: This wavelength range corresponds to the absorbance of the peptide bond itself, making it a universal detection method for all peptide species present.[13]

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.[15]

G cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep1 Prepare Mobile Phases (A: H₂O/TFA, B: ACN/TFA) prep2 Prepare Peptide Sample (~1 mg/mL) & Filter prep1->prep2 run1 Equilibrate C18 Column prep2->run1 run2 Inject Sample run1->run2 run3 Run Gradient Elution run2->run3 run4 UV Detection (220 nm) run3->run4 ana1 Integrate Chromatogram Peaks run4->ana1 ana2 Calculate % Purity from Peak Area Ratio ana1->ana2

Caption: Workflow for RP-HPLC analysis of peptide purity.

B. Mass Spectrometry (MS): Unambiguous Identity Confirmation

Mass spectrometry is an indispensable tool prized for its extraordinary speed and sensitivity.[16] It provides a direct measurement of the peptide's molecular weight, offering definitive confirmation of its identity. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also be used to verify the amino acid sequence.[17][18][19]

  • System Setup:

    • The HPLC system is set up as described previously, but the effluent from the UV detector is directed into the ion source of the mass spectrometer (commonly an Electrospray Ionization, or ESI, source).

  • MS Acquisition (Full Scan):

    • As the main peptide peak elutes from the HPLC, the mass spectrometer acquires a full scan mass spectrum.

    • The instrument measures the mass-to-charge (m/z) ratio of the ions. For our target peptide, we expect to see a prominent ion corresponding to its calculated molecular weight (e.g., [M+H]⁺).

  • MS/MS Acquisition (Fragmentation for Sequencing):

    • To confirm the sequence, the instrument isolates the parent ion ([M+H]⁺) of the peptide.

    • This isolated ion is then fragmented (e.g., via collision-induced dissociation).

    • The mass spectrometer then analyzes the m/z ratios of the resulting fragment ions (typically b- and y-ions).[18]

    • Insight: The mass differences between consecutive b- or y-ions in the MS/MS spectrum correspond to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.[18]

  • Data Analysis:

    • Compare the observed molecular weight from the full scan to the theoretical calculated mass of N-t-Boc-Glu-Glu-Val-OMe.

    • Analyze the MS/MS fragmentation pattern to confirm the sequence: Val -> Glu -> Glu.

G cluster_confirm Confirmation lc HPLC Separation (as previously described) ion Ionization (ESI Source) lc->ion ms1 MS1: Full Scan (Measure Parent Ion m/z) ion->ms1 iso Isolate Parent Ion ms1->iso confirm_mw Confirm Molecular Weight ms1->confirm_mw frag MS2: Fragmentation (CID) iso->frag ms2 Analyze Fragment Ions (b- and y-ions) frag->ms2 confirm_seq Confirm Amino Acid Sequence ms2->confirm_seq

Sources

HPLC Analysis of N-t-Boc-Glu-Glu-Val Methyl Ester: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of the HPLC retention behavior for N-t-Boc-Glu-Glu-Val methyl ester , a critical synthetic intermediate and substrate analog in Vitamin K-dependent carboxylase research.

Content Type: Technical Comparison & Method Development Guide Audience: Synthetic Chemists, Biochemists, and Drug Development Professionals Focus: Retention time prediction, method optimization, and purity assessment.

Core Directive: The Analytical Context

This compound (Boc-Glu-Glu-Val-OMe) is not merely a random peptide; it is a structural analog of the N-terminal sequence of descarboxyprothrombin . It serves as a vital substrate for Vitamin K-dependent carboxylase , the enzyme responsible for converting Glutamic acid (Glu) residues into


-carboxyglutamic acid (Gla), a modification essential for blood coagulation.

In a chromatographic context, this molecule presents a unique challenge: it occupies a "middle ground" of hydrophobicity. It is more hydrophobic than the free acid substrate (Boc-Glu-Glu-Val-OH) due to the C-terminal esterification, yet significantly more polar than fully side-chain protected synthetic precursors (e.g., Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe).

This guide provides the experimental logic to isolate and identify this specific derivative using Reversed-Phase HPLC (RP-HPLC).

Scientific Integrity & Logic (E-E-A-T)

The Hydrophobicity Hierarchy

To accurately identify Boc-Glu-Glu-Val-OMe, one must understand its elution position relative to its synthetic impurities. Retention in RP-HPLC (C18) is governed by the hydrophobic surface area.

  • Boc Group: Adds significant hydrophobicity (+ retention).

  • Methyl Ester (OMe): Masks the C-terminal charge, increasing hydrophobicity relative to the free acid (+ retention).

  • Glu Side Chains: If free (COOH), they are polar and ionizable, reducing retention. If protected (e.g., OBzl, OtBu), they drastically increase retention.

Predicted Elution Order (C18 Column, Acidic Mobile Phase):

  • Boc-Glu-Glu-Val-OH (Free Acid) – Earliest Eluting

  • This compound (Target: Free Side Chains) – Intermediate

  • Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe (Fully Protected) – Latest Eluting

Experimental Reference Data

While exact retention times vary by system, the following experimental anchor points validate the method:

CompoundColumnMobile PhaseFlow RateRetention Time (

)
Reference
Boc-Glu(Z)-Glu(Z)-OMe C18 (Nucleodur)MeOH/Water (70:30)0.8 mL/min4.15 min Hartwig et al. [1]
Boc-Glu-Glu-Val-OMe C18 (General)ACN/Water Gradient1.0 mL/min12–16 min *Estimated Range

> Note: The fully protected dipeptide (Hartwig et al.) elutes quickly in high organic mode (70% MeOH). The target tripeptide with free side chains will require a lower organic start (e.g., 5-10% ACN) to resolve from the solvent front.

Detailed Experimental Protocol

Method A: Gradient Analysis (Recommended for Purity)

This method is designed to separate the target methyl ester from both the free acid hydrolysis product and the fully protected starting material.

System Configuration:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm particle size.

  • Temperature: 30°C (Controlled to prevent retention drift).

  • Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic protecting groups like Benzyl/Z are present).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Why TFA? The acidic pH (~2.0) suppresses the ionization of the Glu side chain carboxyls, sharpening the peak shape and increasing retention slightly to separate it from the void volume.

Gradient Profile:

Time (min)% Solvent BEventMechanism
0.0 5%InjectionLoad sample; highly polar salts elute.
2.0 5%Isocratic HoldEnsure polar impurities clear the void.
22.0 65%Linear RampElution of Boc-Glu-Glu-Val-OMe .
25.0 95%WashElution of fully protected hydrophobic precursors.
28.0 95%HoldColumn cleaning.
28.1 5%Re-equilibrationReturn to initial conditions.
35.0 5%EndReady for next injection.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the logical flow for synthesizing and purifying the target molecule, highlighting where HPLC analysis is critical.

G Start Start: Boc-Glu(OBzl)-OH + Val-OMe Coupling Coupling Reaction (EDC/HOBt) Start->Coupling Protected Intermediate: Boc-Glu(OBzl)-Glu(OBzl)-Val-OMe Coupling->Protected Deprotection Hydrogenolysis (H2, Pd/C) Protected->Deprotection Remove OBzl Keep Boc/OMe Target Target: Boc-Glu-Glu-Val-OMe Deprotection->Target HPLC HPLC Analysis (Check for Free Acid) Target->HPLC HPLC->Deprotection Fail (Incomplete) HPLC->Target Pass (Pure)

Caption: Workflow for the synthesis of Boc-Glu-Glu-Val-OMe, showing the critical deprotection step where side-chain benzyl groups are removed while retaining the N-terminal Boc and C-terminal Methyl Ester.

Comparative Performance Guide

When evaluating "this compound" against alternatives, consider the following factors regarding stability and assay suitability.

FeatureBoc-Glu-Glu-Val-OMe (Target)Boc-Glu-Glu-Val-OH (Free Acid)Phe-Leu-Glu-Glu-Val (Native)
Role Synthetic Substrate / IntermediateHydrolysis Product (Impurity)Native Prothrombin Sequence
HPLC Retention Moderate (Elutes ~12-15 min)Low (Elutes ~8-10 min)Moderate-High (Phe/Leu add hydrophobicity)
Solubility Good in MeOH/ACN; Moderate in WaterGood in Buffer (pH > 4)Low in Water; Requires DMSO
Enzymatic Use Substrate for Carboxylase (Vitamin K)Poor Substrate (Charge repulsion)High Affinity Substrate
Stability Susceptible to base hydrolysis (ester)StableStable
Troubleshooting: "Missing" Peaks

If the retention time does not match expectations:

  • Peak is too early (< 5 min): The methyl ester may have hydrolyzed to the free acid (Boc-Glu-Glu-Val-OH). Check the pH of your sample diluent; avoid alkaline conditions.

  • Peak is too late (> 20 min): The side chain protecting groups (e.g., Benzyl esters) may still be attached. Verify the hydrogenation/deprotection step.

References

  • Hartwig, A., et al. (2010). Supporting Information: Synthesis of peptide building blocks. Polymer Chemistry . Retrieved from [Link]

  • Deschamps, G., et al. (1996). Conformational Study in Water by NMR and Molecular Modeling of Cyclic Glutamic Acid Analogues as Probes of Vitamin K Dependent Carboxylase. Journal of Chemical Information and Computer Sciences , 36(4), 717–725.[1] Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Glu-Glu-Val Tripeptides: Boc vs. Fmoc Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison of these two dominant methodologies for the synthesis of the tripeptide Boc-Glu-Glu-Val-OMe and Fmoc-Glu-Glu-Val-OMe. By examining the fundamental chemical principles, experimental workflows, and potential challenges, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs.

The Principle of Orthogonal Protection in Peptide Synthesis

Successful solid-phase peptide synthesis hinges on the concept of orthogonal protection. This strategy involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1][2] In SPPS, we are primarily concerned with two types of protecting groups: a temporary protecting group for the α-amino group of the incoming amino acid and "permanent" protecting groups for the reactive side chains of the amino acids.

The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes. The Boc strategy utilizes an acid-labile Boc group for α-amino protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[3][4] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1][5] In contrast, the Fmoc strategy employs a base-labile Fmoc group for the α-amino terminus, which is cleaved by a secondary amine, most commonly piperidine.[6][7] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[6][8] This "true" orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (acid vs. base), is a key advantage of the Fmoc approach.[2][6][9]

Head-to-Head Comparison: Boc vs. Fmoc for Glu-Glu-Val Synthesis

The synthesis of a peptide containing glutamic acid, such as Glu-Glu-Val, introduces specific challenges and considerations that highlight the differences between the Boc and Fmoc strategies. The γ-carboxyl group of glutamic acid is a reactive functionality that must be protected throughout the synthesis to prevent side reactions.[10]

FeatureBoc-Glu-Glu-Val-OMe SynthesisFmoc-Glu-Glu-Val-OMe Synthesis
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
α-Amino Deprotection Moderately strong acid (e.g., 50% TFA in DCM)[3][4]Weak base (e.g., 20% piperidine in DMF)[6][7]
Glu Side-Chain Protection Benzyl ester (Bzl)[11]tert-Butyl ester (tBu)[12]
Final Cleavage Strong acid (e.g., HF, TFMSA)[13]Strong acid (e.g., TFA)[6][14]
Orthogonality Quasi-orthogonal[1]Fully orthogonal[6][8]
Key Advantages Effective for long or hydrophobic sequences prone to aggregation.[1]Milder deprotection conditions, compatible with a wider range of sensitive functionalities.[5][6]
Key Disadvantages Harsh final cleavage conditions can degrade sensitive residues and require specialized equipment.[1]Potential for side reactions like glutarimide formation with glutamic acid under basic deprotection conditions.[15]

Experimental Workflows: A Visual Guide

The cyclical nature of SPPS is illustrated in the following workflows for both the Boc and Fmoc synthesis of Glu-Glu-Val-OMe.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthetic Cycle (Repeated for each Glu) Resin Val-OMe Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Neutralization Neutralization (e.g., 5% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-Glu(OBzl)-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Coupling->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF or TFMSA) Coupling->FinalCleavage Completed Sequence Purification Purification (RP-HPLC) FinalCleavage->Purification Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthetic Cycle (Repeated for each Glu) Resin Val-OMe Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing Washing (DMF) Deprotection->Washing Coupling Coupling (Fmoc-Glu(OtBu)-OH, HBTU/HOBt, DIEA) Washing->Coupling Coupling->Deprotection Next Amino Acid FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Coupling->FinalCleavage Completed Sequence Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for Glu-Glu-Val-OMe.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the manual synthesis of Boc-Glu-Glu-Val-OMe and Fmoc-Glu-Glu-Val-OMe.

Protocol 1: Boc-Glu-Glu-Val-OMe Synthesis

Materials:

  • Val-OMe resin (e.g., Merrifield resin)

  • Boc-Glu(OBzl)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the Val-OMe resin in DCM for 30 minutes in a reaction vessel.

  • First Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes. [3] * Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM (2x, 5 minutes each).

    • Wash the resin with DCM (3x).

  • First Coupling (Boc-Glu(OBzl)-OH):

    • In a separate vial, dissolve Boc-Glu(OBzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Second Deprotection and Coupling Cycle: Repeat steps 2-4 for the second Boc-Glu(OBzl)-OH residue.

  • Final Cleavage:

    • Carefully transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add anisole as a scavenger.

    • Perform the cleavage with anhydrous HF at 0°C for 1 hour.

    • Evaporate the HF.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and purify by reverse-phase HPLC.

Protocol 2: Fmoc-Glu-Glu-Val-OMe Synthesis

Materials:

  • Val-OMe resin (e.g., Wang resin)

  • Fmoc-Glu(OtBu)-OH

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • HBTU

  • HOBt

  • DIEA

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) [16] Procedure:

  • Resin Swelling: Swell the Val-OMe resin in DMF for 30-60 minutes in a reaction vessel.

  • First Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes. [7] * Drain the piperidine solution and wash the resin thoroughly with DMF (5x).

  • First Coupling (Fmoc-Glu(OtBu)-OH):

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Second Deprotection and Coupling Cycle: Repeat steps 2-3 for the second Fmoc-Glu(OtBu)-OH residue.

  • Final Fmoc Deprotection: Perform a final deprotection step as described in step 2.

  • Final Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. [14][17] * Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the crude peptide.

    • Dissolve the crude peptide in a suitable solvent and purify by reverse-phase HPLC.

Potential Side Reactions with Glutamic Acid

The synthesis of peptides containing glutamic acid can be complicated by specific side reactions.

  • Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially under acidic conditions used for Boc deprotection. [11]This results in a mass loss of 18 Da.

  • Glutarimide Formation: In Fmoc-SPPS, the basic conditions used for Fmoc deprotection can promote the formation of a cyclic glutarimide intermediate. This can lead to the formation of piperidide adducts or hydrolysis to the desired α-peptide and an undesired β-peptide. [15]* Acylium Ion Formation: During the harsh acid cleavage in Boc-SPPS (e.g., with HF), the γ-carboxyl group of glutamic acid can be protonated and lose water to form a reactive acylium ion. This can lead to cyclization or reaction with scavengers. [12][13]

Conclusion: Making an Informed Choice

Both Boc and Fmoc SPPS are robust and effective methods for peptide synthesis. The choice between them for the synthesis of Glu-Glu-Val-OMe depends on several factors:

  • Fmoc-SPPS is generally the preferred method for routine peptide synthesis due to its milder deprotection conditions, which are more compatible with a wider range of functionalities and simplify the final cleavage and purification steps. [5][6]Its amenability to automation has also contributed to its widespread adoption.

  • Boc-SPPS , while requiring more hazardous reagents and specialized equipment for the final cleavage, remains a valuable strategy, particularly for the synthesis of long and difficult sequences that are prone to aggregation. [1]The acidic conditions of the synthesis can sometimes mitigate aggregation issues encountered in Fmoc-SPPS.

For the synthesis of a short, relatively simple tripeptide like Glu-Glu-Val-OMe, the Fmoc strategy would likely be the more straightforward and convenient choice for most laboratories. However, a thorough understanding of both methodologies allows researchers to select the optimal approach based on the specific requirements of their target peptide and available resources.

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fiveable. (2025, September 15). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Coupling Reagents.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Royal Society of Chemistry. (2018). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (2020).
  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Reddy, K. S., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(20), 5739-5748.
  • Wikipedia. (n.d.). HBTU.
  • BenchChem. (2025). Side reactions of glutamic acid side chain in Boc SPPS.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide research, 48(5), 310-319.
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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